molecular formula C8H7N5 B12940477 3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine

3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine

Katalognummer: B12940477
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: ASUZTNLCAHONDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine is a heterocyclic compound that features a tetrazine ring fused with a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyridine with hydrazine hydrate, followed by cyclization with methyl isocyanate. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted tetrazine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to various biological effects. Its unique structure allows it to bind to specific sites on target molecules, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit a range of biological activities.

    Diazine derivatives: Compounds such as pyridazine, pyrimidine, and pyrazine have similar structural features and are used in various pharmacological applications.

Uniqueness

3-Methyl-6-(pyridin-2-yl)-1,2,4,5-tetrazine is unique due to its specific combination of a tetrazine ring with a pyridine ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H7N5

Molekulargewicht

173.17 g/mol

IUPAC-Name

3-methyl-6-pyridin-2-yl-1,2,4,5-tetrazine

InChI

InChI=1S/C8H7N5/c1-6-10-12-8(13-11-6)7-4-2-3-5-9-7/h2-5H,1H3

InChI-Schlüssel

ASUZTNLCAHONDF-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(N=N1)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.